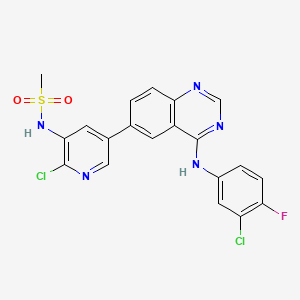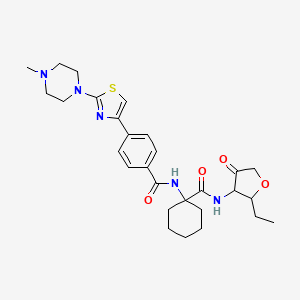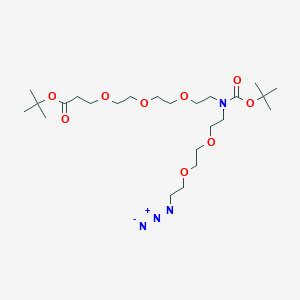
Éster t-butílico de N-(Azido-PEG2)-N-Boc-PEG3
Descripción general
Descripción
“N-(Azido-PEG2)-N-Boc-PEG3-Boc” is a polyethylene glycol (PEG)-based compound . It contains an azide group and a carboxylic acid group linked through a linear PEG chain . The molecular weight is 478.5 g/mol, and the chemical formula is C20H38N4O9 .
Synthesis Analysis
The synthesis of “N-(Azido-PEG2)-N-Boc-PEG3-Boc” involves the use of functionalized PEG azides . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis
The molecular structure of “N-(Azido-PEG2)-N-Boc-PEG3-Boc” is characterized by a linear PEG chain linking an azide group and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26) . Chemical Reactions Analysis
The azide group in “N-(Azido-PEG2)-N-Boc-PEG3-Boc” enables PEGylation via Click Chemistry . The resulting 1,2,3-triazole formed by the click reaction between an azide and an alkyne closely resembles an amide bond .Physical and Chemical Properties Analysis
“N-(Azido-PEG2)-N-Boc-PEG3-Boc” has a molecular weight of 478.5 g/mol and a chemical formula of C20H38N4O9 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 23 and a topological polar surface area of 127 Ų .Relevant Papers The relevant papers for “N-(Azido-PEG2)-N-Boc-PEG3-Boc” include studies on the synthesis and end-group quantification of functionalized PEG azides . Another paper discusses the use of a similar compound, “N-(Azido-PEG2)-N-Boc-PEG4-NHS ester”, as a non-cleavable linker for bio-conjugation .
Aplicaciones Científicas De Investigación
Reactivo de PEGilación
“Éster t-butílico de N-(Azido-PEG2)-N-Boc-PEG3” se desarrolla como un reactivo de PEGilación ramificado {svg_1}. La PEGilación es el proceso de unir las hebras del polímero PEG (polietilenglicol) a moléculas, típicamente péptidos, proteínas y fragmentos de anticuerpos, que pueden mejorar la seguridad y la eficacia de muchos agentes terapéuticos {svg_2}.
Química de clic
El compuesto contiene un grupo azida que permite la PEGilación mediante química de clic {svg_3}. La química de clic es un tipo de reacción química que es confiable, de amplio alcance, proporciona rendimientos muy altos y genera solo subproductos seguros {svg_4}.
Etiquetado de proteínas
El compuesto contiene un éster NHS terminal que se puede utilizar para etiquetar las aminas primarias (-NH2) de las proteínas {svg_5}. Esto es útil en una variedad de aplicaciones científicas, incluida el estudio de la función de las proteínas, la identificación de objetivos de proteínas para fármacos y el desarrollo de pruebas de diagnóstico {svg_6}.
Etiquetado de oligonucleótidos
Además de las proteínas, el éster NHS en el compuesto también se puede utilizar para etiquetar oligonucleótidos modificados con amina {svg_7}. Esto es particularmente útil en el campo de la biología molecular, donde los oligonucleótidos marcados se pueden utilizar como sondas para detectar secuencias específicas de ADN o ARN {svg_8}.
Conector PROTAC
“this compound” es un conector PROTAC basado en polietilenglicol (PEG) {svg_9}. Los PROTAC (Proteolysis Targeting Chimeras) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación {svg_10}.
Síntesis de fármacos
El compuesto se puede utilizar en la síntesis de una serie de PROTAC {svg_11}. Esto lo convierte en una herramienta valiosa en el desarrollo de nuevos fármacos, particularmente aquellos destinados a degradar proteínas específicas que están involucradas en enfermedades {svg_12}.
Mecanismo De Acción
Target of Action
N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester, also known as N-(Azido-PEG2)-N-Boc-PEG3-Boc, is a click chemistry reagent . It is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The compound contains an Azide group that enables PEGylation via Click Chemistry . This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The primary result of the action of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester is the labeling of primary amines in proteins and other amine-containing molecules . This labeling can be used for various purposes, including the study of protein function, the tracking of protein distribution, and the development of targeted therapies.
Action Environment
The action of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester can be influenced by various environmental factors. For instance, the protected amine in the compound can be deprotected under acidic conditions . Moreover, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals in the environment.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O9/c1-23(2,3)36-21(29)7-11-31-15-19-35-20-18-34-14-10-28(22(30)37-24(4,5)6)9-13-33-17-16-32-12-8-26-27-25/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULNOPFYPKAAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)
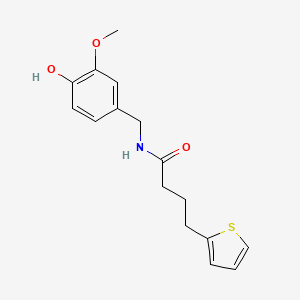
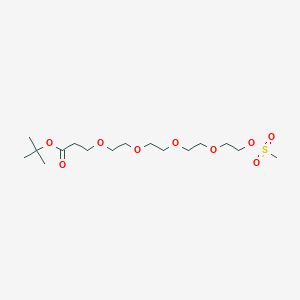

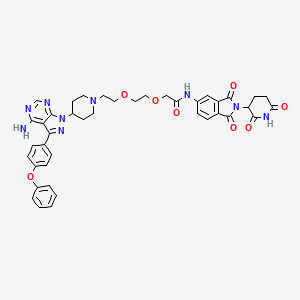
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

